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molecular formula CaCl2H12O6 B1232521 Calcium chloride hexahydrate

Calcium chloride hexahydrate

Cat. No. B1232521
M. Wt: 219.07 g/mol
InChI Key: QHFQAJHNDKBRBO-UHFFFAOYSA-L
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Patent
US04348371

Procedure details

An aqueous filtrate (1000 parts) containing 26.5 percent CaCl2 and 1.5 percent Ca(ClO3)2 and minor amounts of Ca(OCl)2 is recovered from a calcium hypochlorite paste filter and fed to a mixing vessel. Also fed to a heated mixing vessel are 96 parts of a calcium chlorate liquor containing 47 percent by weight of Ca(OCl3)2 and 33.5 percent by weight of CaCl2 [Ca(ClO3)2 /CaCl2 weight ratio=1.4]. The solutions are mixed and heated to convert the Ca(OCl)2 to calcium chlorate and provided a blended solution containing 27.3 percent CaCl2, 5.5 percent Ca(ClO3)2 and 67.2 percent H2O. The blended solution is fed to an evaporator and the water content reduced about 20 percent by weight. The concentrated solution is fed to an evaporative cooling crystallizer operated at 20° C. to produce a slurry of calcium chloride hexahydrate crystals in a mother liquor. After separation, the mother liquor is fed to a second crystallizer which is cooled by refrigeration to maintain the liquor at 5° C. Additional CaCl2.6H2O crystals are formed and separated from a mother liquor containing 37 percent Ca(ClO3)2 and 20 percent CaCl2. The mother liquor is fed to an evaporative crystallizer where Ca(ClO3)2 crystals are formed and recovered by the process of Example 1. After separating the anhydrous calcium chlorate crystals, the calcium chlorate liquor containing 47 percent Ca(ClO3)2 and 33.5 percent CaCl2 is recycled to the mixing vessel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OCl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Ca+2:3].[OH2:4]>>[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[Cl-:1].[Ca+2:3].[Cl-:1] |f:0.1.2,4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Ca(OCl)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is recovered from a calcium hypochlorite paste
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
mixing vessel
ADDITION
Type
ADDITION
Details
containing 47 percent by weight of Ca(OCl3)2 and 33.5 percent by weight of CaCl2 [Ca(ClO3)2 /CaCl2 weight ratio=1.4]
ADDITION
Type
ADDITION
Details
The solutions are mixed
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
provided a blended solution
CUSTOM
Type
CUSTOM
Details
The blended solution is fed to an evaporator
CUSTOM
Type
CUSTOM
Details
operated at 20° C.

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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